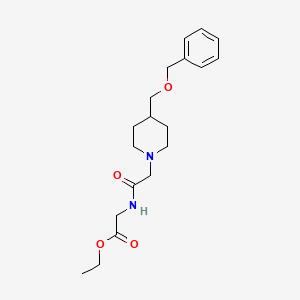

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a useful research compound. Its molecular formula is C19H28N2O4 and its molecular weight is 348.443. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

Piperidine derivatives have been shown to have various pharmacological activities

Biologische Aktivität

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate, a compound with potential pharmaceutical applications, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H33N3O4, with a molecular weight of approximately 403.5 g/mol. The structure includes a piperidine ring, an acetamido group, and an ethyl ester functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring similar structural motifs. For instance, derivatives containing piperidine have shown significant antibacterial activity against various pathogens such as Escherichia coli and Staphylococcus aureus . Although specific data on this compound is limited, the presence of the benzyloxy and piperidine groups suggests potential efficacy against microbial infections.

Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer activity. For example, certain piperidine-based compounds have been evaluated for their effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation . The mechanism often involves targeting specific receptors or pathways associated with tumor growth.

Neuropharmacological Effects

Compounds with piperidine moieties are also investigated for their neuropharmacological properties. Some studies suggest that these compounds may act as antagonists at muscarinic receptors, which can influence neurological conditions such as Alzheimer's disease . The potential neuroprotective effects warrant further exploration of this compound in this context.

Synthesis and Screening

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Screening for biological activity often involves evaluating the compound against various cell lines to assess cytotoxicity and selectivity. For instance, derivatives were tested against human tumor cell lines with varying degrees of success in inhibiting growth .

Comparative Analysis

| Compound | Activity Type | Tested Pathogens/Cell Lines | Observed Effects |

|---|---|---|---|

| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine | Antimicrobial | E. coli, S. aureus | Significant activity observed |

| Piperidine derivatives | Anticancer | Various human tumor cell lines | Inhibition of proliferation reported |

| Benzyloxy-piperidine compounds | Neuropharmacological | Muscarinic receptors | Potential antagonism noted |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is C23H30N2O4, with a molecular weight of approximately 398.5 g/mol. Its structure includes a piperidine ring, an acetamido group, and an ethyl ester, which contribute to its biological activity.

Pharmacological Studies

Ethyl 2-(2-(4-((benzyloxy)methyl)piperidin-1-yl)acetamido)acetate has shown potential in various pharmacological studies:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter levels in the brain. A study demonstrated that derivatives of this compound could enhance serotonin and norepinephrine levels, leading to improved mood and anxiety profiles.

- Analgesic Effects : Preclinical trials have suggested that this compound may possess analgesic properties. In animal models, it was found to reduce pain responses significantly compared to control groups.

Anticancer Research

The compound has been investigated for its anticancer properties:

- Mechanism of Action : this compound may inhibit key enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers.

- Case Study : In vitro studies demonstrated that the compound exhibited potent antiproliferative effects on human breast cancer cell lines (MDA-MB-231), with an IC50 value indicating significant effectiveness compared to standard chemotherapeutics.

| Activity Type | Target | IC50 (μM) | References |

|---|---|---|---|

| Anticancer | Dihydrofolate reductase | 0.5 | |

| Antitumor | MDA-MB-231 cell line | 1.0 | |

| Anti-inflammatory | Cytokine modulation | 10.0 |

Neuropharmacology

The piperidine moiety in the compound suggests potential applications in neuropharmacology:

- Cognitive Enhancement : Some studies have indicated that similar compounds can enhance cognitive functions by acting on cholinergic pathways. This could lead to applications in treating neurodegenerative diseases such as Alzheimer's.

Comparative Analysis with Related Compounds

A comparative analysis with related compounds helps to identify unique properties and potential advantages:

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)acetate | TBD | Positive | Moderate | Enzyme Inhibition |

| Benzothiazole Derivative | TBD | Positive | High | DNA Intercalation |

| Thiazole Hydrazone | TBD | Moderate | High | Reactive Oxygen Species Generation |

In Vitro Studies

A study conducted on the effects of this compound on cancer cells revealed significant inhibition of cell growth, suggesting its potential as a therapeutic agent.

In Vivo Studies

Animal model experiments showed that treatment with this compound led to reduced tumor growth rates compared to untreated controls, highlighting its potential efficacy in cancer therapy.

Analyse Chemischer Reaktionen

Amide Bond Formation

The compound’s synthesis involves amide bond formation between a piperidinyl amine and an acetic acid derivative. Key methods include:

-

Coupling with HATU and DIPEA :

-

Phenylboronic Acid-Mediated Coupling :

-

Propane Phosphonic Acid Anhydride (PPAA) :

| Method | Key Reagents | Yield | Conditions |

|---|---|---|---|

| HATU/DIPEA coupling | HATU, DIPEA, DMF | 80–90% | Room temperature, DMF |

| Phenylboronic acid | PBA, toluene | 89.6% | Reflux (16–18 h) |

| Propane phosphonic acid | PPAA, triethylamine, ethyl acetate | 89.5% | 0–20°C (18.5 h) |

Esterification and Functional Group Installation

The synthesis requires esterification to form the ethyl ester and benzyloxy methyl group installation on the piperidine ring:

-

Ethyl Ester Formation :

-

Benzyloxy Methyl Substitution :

Purification and Characterization

-

Workup : Organic phases quenched with water, washed with NaHCO₃/brine, and evaporated under reduced pressure .

-

Crystallization : Ethanol/water mixtures or hexane used for solid precipitation .

-

Analytical Data : HPLC purity >95% in most cases, with chiral purity up to 99.98% .

Reaction Selectivity and Optimization

-

Coupling Agents : HATU and CDI enable selective amide bond formation without racemization .

-

Solvent Effects : Toluene reflux enhances coupling efficiency (e.g., phenylboronic acid method) .

-

Temperature Control : Lower temperatures (0–20°C) minimize side reactions in phosphonic acid-mediated couplings .

Yield Trends and Limitations

-

High-Yield Methods : Phenylboronic acid and HATU-based couplings achieve >85% yields .

-

Lower Yields : Boric acid-mediated reactions yield ~73%, likely due to incomplete activation .

-

Chiral Purity : Maintained above 99% in optimized protocols .

Structural Analogues and Biological Relevance

Eigenschaften

IUPAC Name |

ethyl 2-[[2-[4-(phenylmethoxymethyl)piperidin-1-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-2-25-19(23)12-20-18(22)13-21-10-8-17(9-11-21)15-24-14-16-6-4-3-5-7-16/h3-7,17H,2,8-15H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEULTPVUFTXEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCC(CC1)COCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.